![molecular formula C14H15FN2O2 B5545945 N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide](/img/structure/B5545945.png)
N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide involves various chemical routes and methodologies. For instance, the synthesis of similar compounds often employs cyclization reactions, condensation with different amines, and sometimes the use of microwave-assisted techniques for Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019). These methods highlight the versatility and complexity of synthesizing isoxazole derivatives.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family can be elucidated through crystallography and spectroscopic methods, including NMR and mass spectrometry. For example, structural analyses have demonstrated the presence of various substituents affecting the compound's geometry and intermolecular interactions, which can significantly influence its physical and chemical properties (Rybarczyk-Pirek et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide derivatives can range from nucleophilic substitutions to more complex rearrangements. The introduction of fluorine atoms or other substituents can significantly alter the compound's reactivity and interaction with various reagents. Such modifications can lead to diverse chemical behaviors and a wide range of possible reactions (Eleev et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Temperature-dependent polymorphism, for example, can reveal much about the stability and solubility of the compound under various conditions (Rybarczyk-Pirek et al., 2014).
Scientific Research Applications
1. Enzyme Inhibition Studies
N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide is structurally similar to isoxazol derivatives such as leflunomide and its metabolites, which have been studied for their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. These compounds, including A77-1726 and MNA715, show significant inhibitory effects on this enzyme, which is essential for immune cell functions, and have potential implications in immunosuppressive therapies (Knecht & Löffler, 1998).
2. Chemical Stability Assessment
Research on related compounds, such as 1-butyl-3-methylimidazolium hexafluorophosphate, highlights the importance of treating ionic liquids like N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide with caution. These studies emphasize the need for a thorough understanding of the stability, toxicity, and potential hazards associated with such chemicals, particularly in the context of searching for 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).
3. Fluorescent Chemosensor Development
Compounds structurally similar to N-(sec-butyl)-3-(4-fluorophenyl)-5-isoxazolecarboxamide, like N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide, have been developed as fluorescent probes for metal ions. These probes can undergo significant shifts in emission when interacting with specific ions, which is valuable in the development of selective chemosensors for applications in analytical chemistry (Xu, Qian, & Cui, 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butan-2-yl-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-3-9(2)16-14(18)13-8-12(17-19-13)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHTZXLRGSLJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide |
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